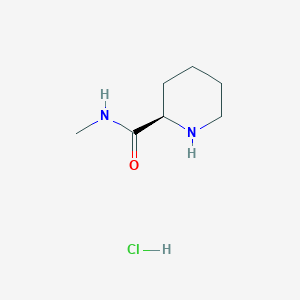

N-Methyl-(R)-2-piperidinecarboxamide hydrochloride

Description

Chemical Name: N-Methyl-(R)-2-piperidinecarboxamide hydrochloride

Molecular Formula: C₇H₁₅ClN₂O

Molecular Weight: 178.66 g/mol

Structural Features: This compound consists of a piperidine ring substituted with a methyl group at the nitrogen atom and a carboxamide group at the 2-position, forming a hydrochloride salt. The (R)-enantiomer specifies its stereochemical configuration, which is critical for its interactions in chiral environments .

Physicochemical Properties:

- Appearance: White to off-white crystalline powder.

- Solubility: Freely soluble in water, alcohols, and ester solvents; poorly soluble in non-polar solvents. Applications: Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

IUPAC Name |

(2R)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLDMRWNXZMTI-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

This method involves the nucleophilic substitution of a piperidinecarboxamide precursor with methyl carbonate in the presence of a strong base. The reaction proceeds via deprotonation of the piperidine nitrogen, followed by methyl group transfer from the carbonate.

Key Steps

-

Base Activation : Sodium hydroxide (10% aqueous) or potassium carbonate deprotonates the piperidine nitrogen, generating a reactive amide ion.

-

Methylation : Methyl carbonate (0.22–0.25 mol equivalents) reacts with the activated amine at 40–45°C, forming the N-methyl intermediate.

-

Acid Workup : Concentrated hydrochloric acid protonates the product, yielding the hydrochloride salt.

Optimization and Yield Data

Reaction parameters significantly influence yield and enantiopurity.

Example Protocol (Embodiment 1 from)

-

Starting Material : N-(2,6-Dimethylphenyl)-2-piperidyl urea (46.5 g, 0.2 mol).

-

Solvent : Methanol (200 ml).

-

Base : 10% NaOH (100 ml, 0.25 mol).

-

Methyl Carbonate : 19.8 g (0.22 mol).

-

Conditions : 4 h at 40–45°C, followed by 3 h reflux at 65°C.

-

Yield : 96.0% (47.2 g).

Reductive Methylation with Formaldehyde/Formic Acid

Reaction Mechanism

This method employs the Eschweiler-Clarke reaction, where formaldehyde acts as the methylating agent, and formic acid serves as both a proton source and reducing agent.

Key Steps

Process Optimization

Critical factors include stoichiometry, temperature, and reaction time.

Example Protocol (Embodiment 1 from)

-

Starting Material : N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (46.46 g, 0.2 mol).

-

Methylating Agents : Paraformaldehyde (18 g, 0.6 mol) and anhydrous formic acid (46 g, 1.0 mol).

-

Conditions : 8 h at 90–95°C.

-

Workup : Acidification with HCl, extraction with toluene, and basification with NaOH.

-

Yield : 91.7% (45.1 g).

Chiral Resolution and Enantiomeric Control

Stereoselective Synthesis

Both methods achieve high enantiomeric excess (>99% ee) by starting with enantiopure precursors:

-

(R)-Configuration : Using (R)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as the starting material ensures retention of chirality during methylation.

-

Optical Purity Verification : Polarimetry ([α]D = ±62.1° in MeOH) confirms enantiopurity.

Table 1: Enantiomeric Excess Across Methods

| Method | Starting Material | ee (%) | Source |

|---|---|---|---|

| Methyl Carbonate | (R)-Precursor | 99.7 | |

| Reductive Methylation | (R)-Precursor | 99.6 |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Methyl-®-2-piperidinecarboxamide HCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum oxide) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions may produce secondary amines .

Scientific Research Applications

Local Anesthetics Development

The primary application of N-Methyl-(R)-2-piperidinecarboxamide hydrochloride is in the formulation of local anesthetics. It is crucial for:

- Surgical Anesthesia : Used in various surgical procedures to provide localized pain relief.

- Obstetric Anesthesia : Commonly employed during labor to manage pain effectively.

- Postoperative Pain Management : Administered to alleviate pain following surgical interventions .

Pharmacological Studies

Recent studies have highlighted its role as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist, which positions it as a potential treatment for:

- Migraine and Cluster Headaches : By inhibiting CGRP receptors, the compound may reduce the frequency and severity of migraine attacks.

- Chronic Pain Conditions : Its antagonistic properties can be beneficial in managing chronic pain syndromes .

Synthesis and Industrial Production

The synthesis of this compound has been optimized for industrial-scale production. Key methods include:

- Chiral Separation Techniques : Utilizing l-(–)-dibenzoyl tartaric acid for efficient chiral resolution from racemic mixtures .

- High-Performance Liquid Chromatography (HPLC) : Developed for purity assessment and quality control during synthesis .

- Cost-effective Production Methods : Innovations in synthesis have led to yields exceeding 45% with high purity levels (99.90%) .

Clinical Applications

A notable study conducted by China National Medicines Guorui Pharmaceutical Co., Ltd. successfully scaled up the production of levobupivacaine hydrochloride to 20 kg, demonstrating its viability for clinical use . The study emphasized the compound's effectiveness in reducing cardiac side effects associated with traditional bupivacaine.

Pharmacokinetic Evaluations

Research has shown that this compound exhibits favorable pharmacokinetic properties, including:

- Rapid Onset of Action : Effective pain relief is achieved quickly after administration.

- Extended Duration : Provides prolonged analgesia, beneficial for long surgical procedures .

Mechanism of Action

The mechanism of action of N-Methyl-®-2-piperidinecarboxamide HCl involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural distinctions and molecular properties:

Functional and Pharmacological Differences

- N-Methyl-(R)-2-piperidinecarboxamide HCl : Lacks aromatic substituents, making it unsuitable for receptor binding in anesthetics. Its role is confined to synthesis (e.g., imidazolidin-4-one derivatives) .

- Bupivacaine and Mepivacaine : The 2,6-dimethylphenyl group enhances lipid solubility, allowing penetration into nerve tissues. The N-butyl (Bupivacaine) vs. N-methyl (Mepivacaine) groups affect potency and duration of action .

- N-(2',6'-Dimethylphenyl) derivative : Used as a reference standard for impurities in mepivacaine and bupivacaine quality control .

Biological Activity

N-Methyl-(R)-2-piperidinecarboxamide hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its applications in neuroprotection, cardiovascular health, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by a piperidine ring structure with a methyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 177.68 g/mol.

1. Neuroprotective Effects

Research indicates that derivatives of this compound exhibit significant neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Methods : Derivatives are synthesized and tested in cellular and animal models.

- Results : Early studies suggest that certain derivatives can reduce neuronal damage and improve neurological function.

2. Cardiovascular Health

The compound has been explored for its potential in developing antihypertensive agents through its effects on vascular smooth muscle.

- Methods : Derivatives are synthesized to evaluate their ability to relax vascular smooth muscle.

- Results : Preliminary studies show that some derivatives effectively induce relaxation in vascular smooth muscle, indicating potential use in treating hypertension.

3. Anti-inflammatory Properties

This compound serves as a precursor for anti-inflammatory medications aimed at chronic inflammatory conditions.

- Methods : Derivatives are designed to modulate inflammatory pathways, tested in vitro and in animal models.

- Results : Some derivatives have shown promising anti-inflammatory effects with reduced side effects compared to existing treatments.

4. Anticancer Activity

The compound's derivatives are under investigation for their ability to inhibit cancer cell proliferation.

- Methods : Various derivatives are synthesized and tested against different cancer cell lines.

- Results : Certain derivatives have demonstrated the ability to inhibit cancer cell growth and induce apoptosis, with ongoing research focused on improving selectivity and potency.

Neuroprotection Study

A study conducted on a specific derivative of this compound showed a significant reduction in neuronal apoptosis in animal models subjected to neurotoxic agents. The compound improved cognitive function as assessed by behavioral tests.

Cardiovascular Study

In vitro experiments revealed that a derivative of the compound caused relaxation of isolated rat aortic rings pre-contracted with phenylephrine, suggesting its potential as an antihypertensive agent.

Comparative Analysis

The following table summarizes key features of this compound and its derivatives compared to similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | Not available | Neuroprotective, antihypertensive potential |

| (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | 27262-40-4 | Analgesic properties |

| N-(2-Methylphenyl)-1-methylpiperidine-2-carboxamide | 96-88-8 | Potential antidepressant effects |

Q & A

Q. What statistical approaches validate reproducibility in dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.